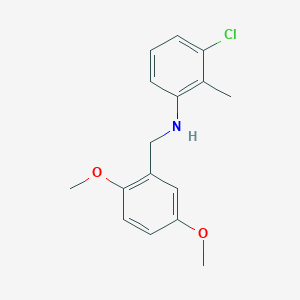
1-(5-chloro-2-methoxybenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxybenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases. The compound has been found to exhibit promising pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azepane is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It also modulates the expression of cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, it has been reported to induce apoptosis and inhibit the proliferation of cancer cells, possibly through the activation of the p53 pathway.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)azepane has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines in animal models of inflammation. The compound also reduces the levels of reactive oxygen species (ROS) and oxidative stress markers, which are associated with various diseases. In cancer cells, it induces apoptosis and inhibits cell proliferation, possibly through the modulation of the p53 pathway.
実験室実験の利点と制限
The main advantage of using 1-(5-chloro-2-methoxybenzoyl)azepane in lab experiments is its potent pharmacological activity. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties, making it a promising drug candidate for various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the exact mechanism of action of the compound is not fully understood, which limits its therapeutic potential.
将来の方向性
There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azepane. One of the main directions is to elucidate the exact mechanism of action of the compound, which will help to optimize its therapeutic potential. Moreover, the compound can be modified to improve its solubility and reduce its toxicity, which will enhance its pharmacological activity. Additionally, the compound can be tested in different animal models and clinical trials to evaluate its safety and efficacy in humans. Finally, the compound can be used as a lead compound for the development of novel drugs with similar pharmacological properties.
合成法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane involves the reaction of 5-chloro-2-methoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The purity and yield of the compound can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
1-(5-chloro-2-methoxybenzoyl)azepane has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. The compound has also shown promising anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been reported to possess antibacterial, antifungal, and antiviral properties.
特性
IUPAC Name |
azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDFFBRSHPEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(5-chloro-2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)
![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)
![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

